molecular formula C14H17F3N4O3 B2550823 ethyl 4-[3-amino-1-(trifluoromethyl)propoxy]-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate CAS No. 860610-42-0

ethyl 4-[3-amino-1-(trifluoromethyl)propoxy]-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

Cat. No.: B2550823
CAS No.: 860610-42-0
M. Wt: 346.31
InChI Key: HGWUCVMDLHSMRP-UHFFFAOYSA-N
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Description

Ethyl 4-[3-amino-1-(trifluoromethyl)propoxy]-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a useful research compound. Its molecular formula is C14H17F3N4O3 and its molecular weight is 346.31. The purity is usually 95%.
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Biological Activity

Ethyl 4-[3-amino-1-(trifluoromethyl)propoxy]-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (CAS No. 860610-42-0) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

  • Molecular Formula: C14H17F3N4O3
  • Molecular Weight: 346.3 g/mol
  • Boiling Point: 409.6 ± 45.0 °C (predicted)
  • Density: 1.43 ± 0.1 g/cm³ (predicted)
  • pKa: 7.72 ± 0.13 (predicted)

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, particularly focusing on its antiproliferative and antimicrobial properties.

Antiproliferative Activity

A study published in MDPI highlighted the cytotoxic effects of pyrazolo[3,4-b]pyridine derivatives, including the compound , against different cancer cell lines. The results indicated that the presence of the trifluoromethyl group enhances metabolic stability and cytotoxicity:

Cell LineIC50 Value (µM)Selectivity Index
Erythroleukemia (HEL)1.00 ± 0.42>25
Normal Vero Cells>25-

This selectivity suggests that the compound can effectively target cancer cells while exhibiting low toxicity to normal cells, making it a promising candidate for further development.

Antimicrobial Activity

Further research has indicated that derivatives of pyrazolo[3,4-b]pyridine exhibit significant activity against Mycobacterium tuberculosis. A study involving molecular docking and in vitro assays demonstrated that specific substitutions on the pyrazole ring could enhance antitubercular efficacy:

CompoundActivity Against MTBBinding Affinity
Ethyl 4-[3-amino...]PromisingHigh
Control CompoundModerateModerate

The modifications made to the structure were crucial for enhancing the binding affinity to pantothenate synthetase, an essential enzyme in M. tuberculosis metabolism.

Case Studies

Case Study 1: Efficacy Against Cancer Cell Lines

In a modular synthesis study, various derivatives were synthesized and tested for antiproliferative activity. The compound demonstrated potent activity against hematological tumors with a calculated selectivity index that supports its potential as an anticancer agent.

Case Study 2: Antimycobacterial Properties

Research conducted by Rao et al. focused on synthesizing a library of pyrazolo[3,4-b]pyridine derivatives, including ethyl 4-[3-amino...]. The study reported significant antitubercular activity against M. tuberculosis H37Rv strain with promising results from both in vitro assays and molecular docking studies.

Properties

IUPAC Name

ethyl 4-(4-amino-1,1,1-trifluorobutan-2-yl)oxy-1-methylpyrazolo[3,4-b]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3N4O3/c1-3-23-13(22)9-6-19-12-8(7-20-21(12)2)11(9)24-10(4-5-18)14(15,16)17/h6-7,10H,3-5,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGWUCVMDLHSMRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1OC(CCN)C(F)(F)F)C=NN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601326576
Record name ethyl 4-(4-amino-1,1,1-trifluorobutan-2-yl)oxy-1-methylpyrazolo[3,4-b]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601326576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

19.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24817567
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

860610-42-0
Record name ethyl 4-(4-amino-1,1,1-trifluorobutan-2-yl)oxy-1-methylpyrazolo[3,4-b]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601326576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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